molecular formula C12H13ClF2O B8001670 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone

Cat. No.: B8001670
M. Wt: 246.68 g/mol
InChI Key: FPWZRQDVISEGLM-UHFFFAOYSA-N
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Description

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone is an organic compound with a complex structure that includes a butyl group attached to a phenyl ring, which is further connected to a chloro-difluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone typically involves the reaction of 4-n-butylphenyl magnesium bromide with 2-chloro-2,2-difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of 1-(4-n-Butylphenyl)-2-substituted-2,2-difluoroethanone.

    Reduction: Formation of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanol.

    Oxidation: Formation of 4-n-butylbenzoic acid.

Scientific Research Applications

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-difluoroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanol
  • 4-n-Butylbenzoic acid
  • 1-(4-n-Butylphenyl)-2,2-difluoroethanone

Uniqueness

1-(4-n-Butylphenyl)-2-chloro-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro groups on the ethanone moiety, which imparts distinct reactivity and stability compared to similar compounds. The combination of these functional groups with the butylphenyl structure makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-butylphenyl)-2-chloro-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF2O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWZRQDVISEGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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